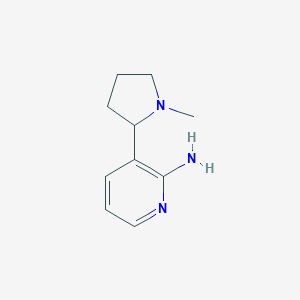

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is an N-alkylpyrrolidine that consists of N-methylpyrrolidine bearing a pyridin-3-yl substituent at position 2 . It is a N-alkylpyrrolidine, a pyridine alkaloid, and a pyrrolidine alkaloid .

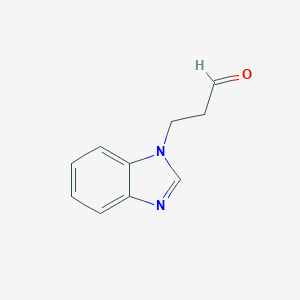

Molecular Structure Analysis

The molecular formula of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is C10H15N3 . The InChI code is 1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3, (H2,11,12) . Unfortunately, the specific 3D conformer or 2D structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine include a molecular weight of 177.25 . It is a solid at room temperature . Unfortunately, other properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Neuropharmacology

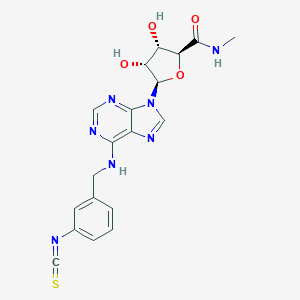

This compound is structurally similar to nicotine and has been studied for its potential effects on the central nervous system. It may act as an agonist or antagonist to nicotinic acetylcholine receptors, which are implicated in a range of neurological processes and disorders .

Synthetic Chemistry

As a building block in synthetic chemistry, this molecule can be used to synthesize a wide array of heterocyclic compounds. These compounds can have potential biological activities and are valuable in drug discovery and development .

Analytical Standards

In analytical chemistry, derivatives of this compound are used as standards to calibrate instruments and validate methods, particularly in the quantification of nicotine and related substances .

Ligand Chemistry

The compound serves as a precursor to phosphine ligands, which are crucial in catalytic asymmetric Grignard cross-coupling reactions. These reactions are important for creating complex molecules with high enantiomeric purity .

Metabolite Research

As a metabolite analog, it helps in studying the metabolic pathways of nicotine and other related alkaloids. Understanding these pathways is essential for developing treatments for addiction and for the bioremediation of environments contaminated by nicotine waste .

Receptor Studies

In receptor studies, this compound is used to investigate the binding affinity and activity of various nicotinic receptor subtypes. This research can lead to the development of new therapies for conditions like Alzheimer’s disease, schizophrenia, and tobacco dependence .

作用機序

Target of Action

It is known to belong to the class of organic compounds known as aminopyridines and derivatives . These compounds are characterized by an amino group attached to a pyridine ring .

Biochemical Pathways

As a metabolite, it may participate in various metabolic processes

Pharmacokinetics

It is soluble in chloroform, ethyl acetate, and methanol , which may influence its bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand the ADME properties of this compound.

Result of Action

As a metabolite, it may have various effects depending on the specific metabolic pathways it participates in

特性

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQQQYVVFJFUMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

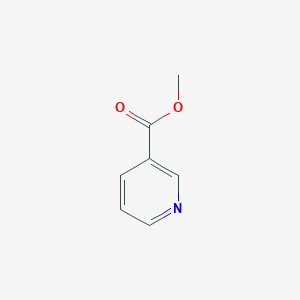

Canonical SMILES |

CN1CCCC1C2=C(N=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954391 |

Source

|

| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32726-84-4, 6969-91-1 |

Source

|

| Record name | Nicotine, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032726844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC68655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。